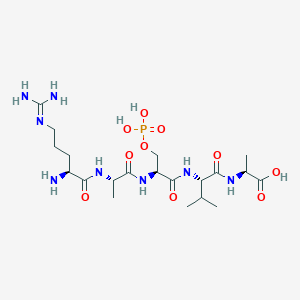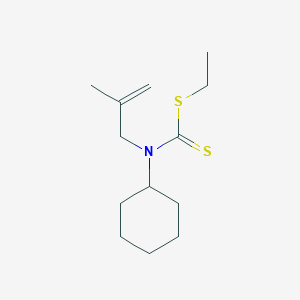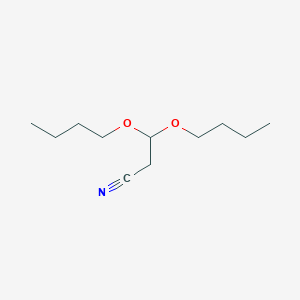
3,3-Dibutoxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibutoxypropanenitrile is an organic compound with the molecular formula C9H17NO2. It is a nitrile derivative, characterized by the presence of two butoxy groups attached to the third carbon of a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dibutoxypropanenitrile can be synthesized through the reaction of acrylonitrile with butanol in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of butoxy groups to the acrylonitrile. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibutoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dibutoxypropanenitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dibutoxypropanenitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes. The pathways involved typically include the binding of the compound to active sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethoxypropanenitrile: Similar in structure but with methoxy groups instead of butoxy groups.
3,3-Diethoxypropanenitrile: Contains ethoxy groups instead of butoxy groups.
3,3-Dipropoxypropanenitrile: Features propoxy groups in place of butoxy groups.
Uniqueness
3,3-Dibutoxypropanenitrile is unique due to its longer butoxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
64861-67-2 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3,3-dibutoxypropanenitrile |
InChI |
InChI=1S/C11H21NO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-7,9-10H2,1-2H3 |
Clé InChI |
XHGFTCMTKSDVJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CC#N)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
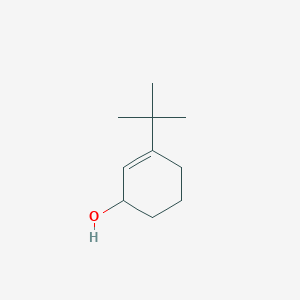
![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
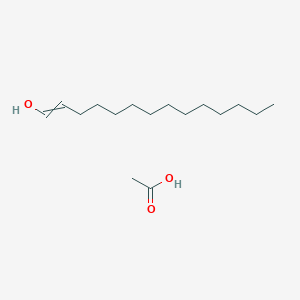
![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
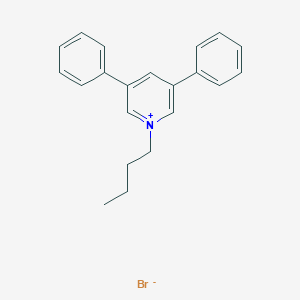

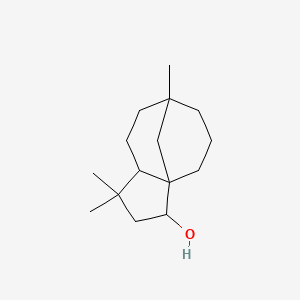
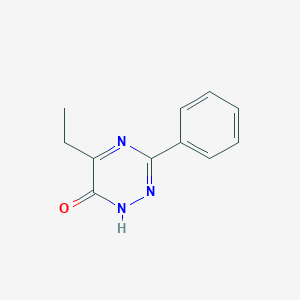
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
